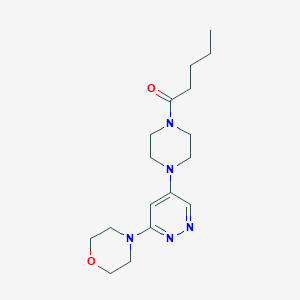

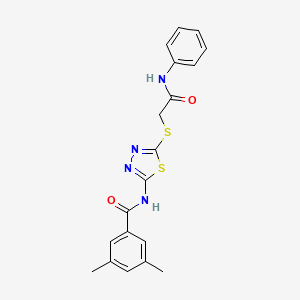

1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one is a chemical compound with the molecular formula C19H30N6O. It is also known as MP-10 and is a potent and selective antagonist of the dopamine D3 receptor. MP-10 was first synthesized in 2000 by a team of researchers at the University of Michigan.

Applications De Recherche Scientifique

Antioxidant and Cytotoxic Agents

A study explored the synthesis of compounds related to 1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one, focusing on their potential as antioxidant and cytotoxic agents. These compounds demonstrated significant antioxidant activity in DPPH and ABTS bioassays and exhibited cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapy (Mistry et al., 2016).

Glucan Synthase Inhibitors

Another research investigated the structure-activity relationship of pyridazinones as glucan synthase inhibitors, identifying compounds with significant efficacy in vivo against Candida glabrata infection. This suggests a promising avenue for developing new antifungal therapies (Ting et al., 2011).

Novel Dihydropyrimidinone Derivatives

Research on the synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety was conducted. These derivatives were synthesized efficiently, offering insights into potential applications in medicinal chemistry (Bhat et al., 2018).

Antimicrobial Activity

A study synthesized morpholinyl/piperazinylbenzothiazines, evaluating their antimicrobial activity against E.coli and Bacillus cereus. Some compounds showed significant activity, indicating their potential as antimicrobial agents (Sharma et al., 2011).

Anti-Bone Cancer Activity

Heterocyclic compounds containing piperazine/morpholine moieties were synthesized and their anti-bone cancer activity was evaluated. Molecular docking studies suggested potential antiviral activity, highlighting their significance in bone cancer therapy (Lv et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit serotonin (5-ht) reuptake . This suggests that 1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one may also target the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin in the synaptic cleft.

Mode of Action

If it acts similarly to related compounds, it may bind to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft . This can enhance serotonin signaling, leading to various downstream effects.

Pharmacokinetics

A similar compound was found to be stable in human liver microsomes, suggesting good pharmacokinetic properties . This could imply that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Propriétés

IUPAC Name |

1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-2-3-4-17(23)22-7-5-20(6-8-22)15-13-16(19-18-14-15)21-9-11-24-12-10-21/h13-14H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPGZURGVVHQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)

![4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2711215.png)

![6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2711223.png)

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)